ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a Suzuki coupling reaction between a thiophene derivative and a fluorophenyl boronic acid.
Attachment of the oxolane-amido group: This can be done through an amide coupling reaction using oxolane-2-carboxylic acid and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use as a drug candidate or intermediate in drug synthesis.
Industry: Applications in materials science and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group may enhance binding affinity and selectivity, while the oxolane-amido group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-BROMOPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The unique combination of the fluorophenyl and oxolane-amido groups in ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h5-8,10,14H,2-4,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEFUCFRUSFSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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